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2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide
2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC19942338
InChI:
InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16)
SMILES:
Molecular Formula:
C12H15N3O2
Molecular Weight:
233.27 g/mol
2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide
CAS No.:
VCID: VC19942338
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Description |
General Overview of the Compound
2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide appears to be an organic compound containing several functional groups:
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Cyanophenoxy group: Suggests the presence of a phenyl ring substituted with a cyano (-CN) group and an ether linkage (-O-).
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Ethyl and methyl groups: Indicate alkyl substituents.
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Amide group (-CONH2): A common functional group in bioactive molecules, often associated with hydrogen bonding and biological activity.
This combination of functional groups suggests potential applications in pharmaceuticals, agrochemicals, or material science.
Potential Applications
Compounds with such structural features are often studied for:
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Pharmaceutical applications: Amides and ether-linked phenyl groups are common in drug design due to their ability to interact with biological targets.
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Biological activity: The cyano group can enhance binding affinity in enzyme inhibition or receptor modulation.
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Material sciences: Ether linkages and aromatic groups may contribute to polymer or advanced material synthesis.
Research Directions
To better understand this compound, researchers could:
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Synthesize the compound using standard organic synthesis methods involving amide bond formation and etherification.
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Characterize it using techniques such as:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Mass Spectrometry (MS) for molecular weight determination.
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Infrared Spectroscopy (IR) for functional group identification.
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Evaluate biological activity, such as:
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Model pharmacokinetics using computational tools like SwissADME.
|
Product Name |
2-((2-(2-Cyanophenoxy)ethyl)(methyl)amino)acetamide |
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[2-(2-cyanophenoxy)ethyl-methylamino]acetamide |
Standard InChI |
InChI=1S/C12H15N3O2/c1-15(9-12(14)16)6-7-17-11-5-3-2-4-10(11)8-13/h2-5H,6-7,9H2,1H3,(H2,14,16) |
Standard InChIKey |
QQJKGSKLKVGXGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1C#N)CC(=O)N |
PubChem Compound |
43373954 |
Last Modified |
Aug 11 2024 |
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